molecular formula C10H4F3KN2O3 B2463210 Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2007917-47-5

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2463210
CAS No.: 2007917-47-5
M. Wt: 296.247
InChI Key: ZZZURGHZHNKJPF-UHFFFAOYSA-M
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Description

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.

Biology: In biological research, the compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules. Therefore, this compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and stability.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate
  • Potassium trifluoromethanesulfonate
  • Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZURGHZHNKJPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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